N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
Description
Properties
IUPAC Name |
N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-4-10-19(11-5-1)16-26(17-20-12-6-2-7-13-20)18-22-24-25-23(27-22)21-14-8-3-9-15-21/h1-15H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWVRPMIXISKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the reaction of a phenylhydrazine derivative with a carboxylic acid or its derivatives to form the oxadiazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with new functional groups introduced through nucleophilic substitution.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of more complex molecules and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The presence of the oxadiazole ring and phenyl groups may allow the compound to bind to receptors or enzymes, influencing biological processes.
Comparison with Similar Compounds
N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
- Structure : Replaces the benzyl and phenyl groups on the methanamine nitrogen with a methyl group.
- Synthesis : Typically prepared via condensation of 5-phenyl-1,3,4-oxadiazole-2-amine with formaldehyde and methylamine derivatives .
- Properties: Reduced steric bulk compared to the target compound, leading to higher solubility in polar solvents.
(E)-1-(Aryl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methanimines
- Structure : Features an imine bond (-CH=N-) instead of the methylene-linked methanamine group.
- Synthesis : Formed via acid-catalyzed condensation of 5-phenyl-1,3,4-oxadiazole-2-amine with aromatic aldehydes .
- Properties : The imine group introduces planarity, enhancing conjugation but reducing hydrolytic stability compared to the saturated methanamine linker in the target compound .
2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide
- Structure: Incorporates an amino acid-derived amide group instead of the benzyl-phenylamine moiety.
- Pharmacological Activity : Demonstrated potent HDAC inhibition (IC₅₀ = 1.2 µM against MCF-7 breast cancer cells) due to improved hydrogen-bonding capacity .
- Comparison : The target compound’s tertiary amine may enhance membrane permeability, but the absence of an amide group could limit target specificity .
Compounds with Alternative Heterocycles
N-Methyl-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine
- Structure : Replaces the 1,3,4-oxadiazole with a 1,2-oxazole ring.
- Properties : The 1,2-oxazole’s reduced aromaticity decreases thermal stability (mp 315–318°C for similar benzimidazole derivatives vs. ~200°C for oxadiazoles) .
Pharmacological and Physicochemical Properties
Bioactivity Comparison
*Predicted based on structural similarity to known HDAC inhibitors .
Physicochemical Data
*Calculated using fragment-based methods.
Biological Activity
N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including relevant synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound is characterized by its oxadiazole moiety, which is known for various biological activities. The chemical structure can be represented as follows:
Synthesis
Recent studies have explored microwave-assisted synthesis techniques for derivatives of 5-phenyl-1,3,4-oxadiazole. This method has shown promising yields and efficiency in producing structurally similar compounds that may exhibit enhanced biological activities .
Anticancer Activity
Research indicates that compounds containing the oxadiazole group often display significant anticancer properties. For instance, derivatives of 5-phenyl-1,3,4-oxadiazole have been evaluated for their antiproliferative activity against various cancer cell lines. A study highlighted that modifications to the benzene ring structure significantly influence the potency of these compounds against cancer cells .
Table 1: Antiproliferative Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | MCF7 | 3.2 | |
| N-benzyl derivative | A549 | 4.5 |
Antimicrobial Activity
N-benzyl derivatives have also been assessed for their antimicrobial properties. The oxadiazole ring is often associated with enhanced antibacterial and antifungal activities. In a recent study, several derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of N-benzyl Derivatives
| Compound | Microorganism Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 24 mm | |
| Compound D | Escherichia coli | 22 mm | |
| N-benzyl derivative | Candida albicans | 20 mm |
Case Studies
A notable case study involved the evaluation of N-benzyl derivatives in a high-throughput screening assay targeting histone deacetylase (HDAC) enzymes. These enzymes are crucial in cancer biology as they regulate gene expression related to cell cycle progression and apoptosis. The study reported that certain derivatives exhibited micromolar inhibition, suggesting potential as therapeutic agents in oncology .
Q & A
Q. What are the recommended synthetic routes for N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine?
The compound can be synthesized via a two-step approach:
- Step 1 : Synthesize the 5-phenyl-1,3,4-oxadiazole core using a polyphosphoric acid (PPA)-mediated condensation of a substituted hydrazide (e.g., benzoyl hydrazide) with a carboxylic acid derivative (e.g., glycine) under reflux. This method achieves high yields (~80–90%) and avoids side reactions .
- Step 2 : Perform a Mannich reaction to introduce the benzyl and phenylmethanamine moieties. React the oxadiazole derivative with benzylamine and formaldehyde in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- FT-IR : Identify the C=N stretch of the oxadiazole ring (~1600 cm⁻¹) and C-N stretches (alkyl: ~1011 cm⁻¹; aryl: ~1272 cm⁻¹) .
- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.7 ppm, methylene groups at δ 4.8 ppm) and carbon assignments using DMSO-d₆ as a solvent .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers assess the purity of this compound?
Use:
- Melting Point Analysis : Sharp melting ranges (e.g., 315–318°C for analogous compounds) indicate high crystallinity and purity .
- DSC : Evaluate thermal stability and phase transitions, with deviations <2°C suggesting homogeneity .
Advanced Research Questions
Q. How can reaction yields be optimized for the Mannich step?
Yields (~65% for similar structures) depend on:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures.
- Stoichiometry : A 1:1.2:1 molar ratio (oxadiazole:benzylamine:formaldehyde) minimizes side products.
- Catalysis : Adding catalytic HCl (0.5 eq.) accelerates imine formation .
Q. What solvent-induced effects are observed in NMR analysis?
Deuterated DMSO resolves aromatic and methylene proton splitting but may cause peak broadening for labile protons. Compare with CDCl₃ spectra to confirm assignments and detect solvent-specific shifts (e.g., δ 1.0–2.4 ppm for alkyl protons in DMSO-d₆) .
Q. How can computational modeling validate the compound’s structure?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compare bond lengths/angles with X-ray data (e.g., C=N: 1.28 Å, C-O: 1.36 Å) .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking in oxadiazole rings) using CrystalExplorer .
Q. How should researchers resolve contradictions in spectral data?
Q. What hypotheses exist about the compound’s bioactivity based on its structure?
The 1,3,4-oxadiazole moiety’s electron-deficient nature may enhance DNA intercalation or enzyme inhibition. Analogous compounds with phenyl substitutions show antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting potential for structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
